2-Chlorobenzyl isocyanate
Overview
Description
2-Chlorobenzyl isocyanate: is an organic compound with the molecular formula C8H6ClNO . It is a clear, colorless to slightly yellow liquid with a molecular weight of 167.59 g/mol . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and biology.
Mechanism of Action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
2-Chlorobenzyl isocyanate, like other isocyanates, is highly reactive. It can undergo nucleophilic substitution reactions at the benzylic position . The isocyanate group (-NCO) can react with nucleophiles, leading to various downstream effects .
Biochemical Pathways
The compound’s reactivity suggests it could potentially interfere with multiple biochemical pathways, particularly those involving molecules with active hydrogen atoms .
Pharmacokinetics
Its bioavailability would depend on factors such as route of administration and metabolic rate .
Result of Action
Given its reactivity, it could potentially cause cellular damage by reacting with biological molecules . It’s also classified as an acute toxin, with potential harmful effects on the skin, eyes, and respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can lead to hydrolysis of the isocyanate group . Additionally, the compound should be stored at low temperatures (2-8°C) to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Chlorobenzyl isocyanate plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It reacts with amino groups in proteins, leading to the formation of stable urea derivatives. This interaction can alter the activity of enzymes and proteins, making this compound a valuable tool in studying protein function and enzyme mechanisms. The compound interacts with various biomolecules, including lysine residues in proteins, which can result in enzyme inhibition or activation depending on the context of the reaction .
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can act as a signaling molecule, influencing cell signaling pathways and gene expression. For instance, it has been shown to modulate the NFκB pathway, which plays a critical role in inflammation and immune responses . At higher concentrations, this compound can induce cytotoxic effects, leading to cell death through apoptosis or necrosis. This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactivity with nucleophilic sites on biomolecules. It forms covalent bonds with amino groups in proteins, leading to the formation of urea linkages. This modification can inhibit or activate enzymes by altering their active sites or inducing conformational changes. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time, especially in the presence of moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it may have minimal or beneficial effects, such as modulating immune responses or metabolic pathways. At higher doses, it can cause toxic effects, including respiratory distress, liver damage, and other adverse outcomes. The threshold for these effects depends on the specific animal model and the route of administration .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular nucleophiles. These interactions can affect the levels of various metabolites and alter metabolic flux, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and its chemical properties. It can localize to various organelles, including the endoplasmic reticulum, mitochondria, and nucleus, where it can exert its effects on protein function and gene expression. Post-translational modifications and targeting signals can also influence its localization and activity within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl isocyanate can be synthesized from 2-chlorobenzylamine. One common method involves the reaction of 2-chlorobenzylamine with triphosgene in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a mixture of dichloromethane and water at room temperature for about 16 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of triphosgene as a phosgene substitute is preferred due to its safer handling properties. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines to form corresponding ureas, carbamates, and substituted ureas.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Water: Reacts with this compound to form 2-chlorobenzylamine and carbon dioxide.
Alcohols: Reacts to form carbamates under mild conditions.
Amines: Forms substituted ureas, often requiring mild heating.
Major Products Formed:
2-Chlorobenzylamine: Formed by hydrolysis.
Carbamates: Formed by reaction with alcohols.
Substituted Ureas: Formed by reaction with amines.
Scientific Research Applications
2-Chlorobenzyl isocyanate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Proteomics Research: Used as a reagent for the modification of proteins and peptides.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Comparison with Similar Compounds
4-Chlorobenzyl isocyanate: Similar structure but with the chlorine atom in the para position.
2-Chloroethyl isocyanate: Contains an ethyl group instead of a benzyl group.
2-Fluorobenzyl isocyanate: Contains a fluorine atom instead of chlorine.
Uniqueness: 2-Chlorobenzyl isocyanate is unique due to its specific reactivity profile and the position of the chlorine atom, which influences its chemical behavior and applications. Its ability to form a wide range of derivatives makes it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
1-chloro-2-(isocyanatomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRWLEYNCGRJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369865 | |
Record name | 2-Chlorobenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55204-93-8 | |
Record name | 2-Chlorobenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-(isocyanatomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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